molecular formula C11H8N2O B3049548 4-(Pyrimidin-4-YL)benzaldehyde CAS No. 210115-39-2

4-(Pyrimidin-4-YL)benzaldehyde

Cat. No. B3049548
M. Wt: 184.19 g/mol
InChI Key: ZZDNILJULVAAAS-UHFFFAOYSA-N
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Description

4-(Pyrimidin-4-YL)benzaldehyde is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . It has a molecular weight of 184.2 .


Synthesis Analysis

The synthesis of 4-(Pyrimidin-4-YL)benzaldehyde involves several steps. One method involves the reaction of amidines with α-amino acid alkynyl ketones . Another method involves the reaction of NaOH with 4-(1 H -imidazol-I-yl)benzaldehyde and corresponding substituted acetophenone in methanol .


Molecular Structure Analysis

The molecular structure of 4-(Pyrimidin-4-YL)benzaldehyde is represented by the linear formula C11H8N2O . The InChI key for this compound is ZZDNILJULVAAAS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 4-(Pyrimidin-4-YL)benzaldehyde are complex and varied. For instance, it can react with amidines to form pyrimidin-4-yl substituted α-amino acids .


Physical And Chemical Properties Analysis

4-(Pyrimidin-4-YL)benzaldehyde is a white to yellow solid .

Scientific Research Applications

Antiparasitic Activity

  • A derivative of 4-(Pyrimidin-4-YL)benzaldehyde demonstrated significant antiparasitic activities against organisms like Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, with a focus on minimizing toxicity to human cells (Azas et al., 2003).

Synthesis and Drug Development

  • A study explored the synthesis of a water-soluble derivative of 4-(Pyrimidin-4-YL)benzaldehyde, highlighting its role as an important intermediate in the development of small molecule anticancer drugs (Zhang et al., 2018).

CDK4 Inhibitor Research

  • Researchers designed and evaluated thieno[2,3-d]pyrimidin-4-yl hydrazone analogues, focusing on optimizing heteroaryl moieties at the hydrazone. This led to the identification of derivatives as inhibitors of cyclin-dependent kinase 4 (CDK4), crucial in cancer research (Horiuchi et al., 2009).

Antimicrobial Research

  • A study synthesized fluorine-containing heterocyclic systems based on 4-(Pyrimidin-4-YL)benzaldehyde derivatives, evaluating their in vitro antibacterial and antifungal activities. Some compounds showed promising antimicrobial activities (Chundawat et al., 2014).

Anti-inflammatory and Antitubercular Studies

  • Pyrimidine derivatives synthesized from 4-(Pyrimidin-4-YL)benzaldehyde showed significant anti-inflammatory activities compared to standard drugs and also demonstrated moderate antitubercular activities (Bhat et al., 2014).

Molecular Synthesis for AIDS Chemotherapy

  • A study focused on the cost-effective synthesis of pyrazole-based pyrimidine scaffolds, highlighting the potential application in AIDS chemotherapy. These derivatives were derived from 4-(Pyrimidin-4-YL)benzaldehyde-based compounds (Ajani et al., 2019).

Corrosion Inhibition Studies

  • Compounds derived from 4-(Pyrimidin-4-YL)benzaldehyde showed effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating their potential industrial applications (Ashassi-Sorkhabi et al., 2005).

Future Directions

The future directions for 4-(Pyrimidin-4-YL)benzaldehyde could involve further exploration of its pharmacological effects and potential applications in medicine. For instance, detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-pyrimidin-4-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-7-9-1-3-10(4-2-9)11-5-6-12-8-13-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDNILJULVAAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627126
Record name 4-(Pyrimidin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrimidin-4-YL)benzaldehyde

CAS RN

210115-39-2
Record name 4-(Pyrimidin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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